molecular formula C6H11BrO2 B1619401 Ethyl 3-bromo-2-methylpropanoate CAS No. 59154-46-0

Ethyl 3-bromo-2-methylpropanoate

Cat. No.: B1619401
CAS No.: 59154-46-0
M. Wt: 195.05 g/mol
InChI Key: VTORDCJYLAYUQF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methylpropanoate is an organic compound with the molecular formula C6H11BrO2. It is also known as ethyl α-bromoisobutyrate. This compound is a bromoester, which means it contains both a bromine atom and an ester functional group. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

It is known that brominated compounds can participate in various types of reactions, including free radical reactions .

Molecular Mechanism

It is known that brominated compounds can participate in free radical reactions , which could potentially lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The stability and degradation of Ethyl 3-bromo-2-methylpropanoate over time in laboratory settings have not been extensively studied. It is known that the compound has a boiling point of 183.44°C and a melting point of -17.60°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of 3-bromopropionic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction produces this compound as the main product .

Another method involves the use of acetyl bromide and an alcohol solvent. In this one-pot synthesis, acetyl bromide reacts with the alcohol solvent to generate hydrogen bromide in situ, which then reacts with an acrylate compound to form the desired bromoester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process is optimized to ensure high yields and purity of the final product. Industrial methods may also include distillation or rectification steps to separate and purify the product from byproducts and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-2-methylpropanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-bromo-2-methylpropanoate can be compared with other similar bromoesters:

    Ethyl 2-bromobutyrate: This compound has a similar structure but with a different substitution pattern on the carbon chain.

    Methyl α-bromoisobutyrate: This compound has a methyl ester group instead of an ethyl ester group.

    2-Bromo-2-methylpropionic acid: This compound is the corresponding acid of this compound.

This compound is unique due to its specific substitution pattern and the presence of both a bromine atom and an ester group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTORDCJYLAYUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275957, DTXSID10886352
Record name Ethyl 3-bromo-2-methylpropanoate
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Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59154-46-0, 146502-52-5
Record name Ethyl 3-bromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59154-46-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Record name Ethyl 3-bromo-2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-2-methylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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